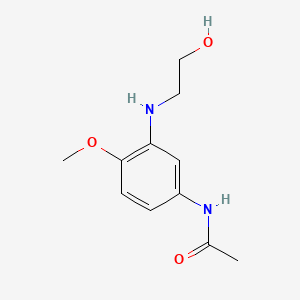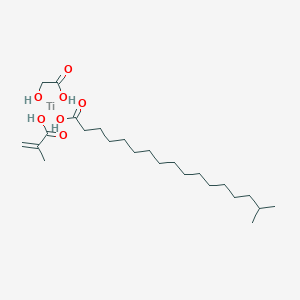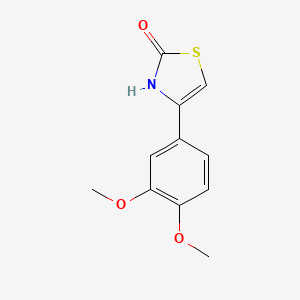![molecular formula C16H21ClN2O2 B13784960 [2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-dimethylazanium;chloride CAS No. 67049-83-6](/img/structure/B13784960.png)
[2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-dimethylazanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-dimethylazanium;chloride is a chemical compound with the CAS number 67049-83-6. It is known for its unique structure and properties, which make it valuable in various scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-dimethylazanium;chloride involves several steps. One common method includes the reaction of naphthalene derivatives with dimethylcarbamoyl chloride under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
[2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-dimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthalenes. Substitution reactions can result in various substituted naphthalene derivatives .
Wissenschaftliche Forschungsanwendungen
[2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-dimethylazanium;chloride has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of [2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-dimethylazanium;chloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to [2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-dimethylazanium;chloride include:
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- N-(naphthalen-1-yl)phenazine-1-carboxamide .
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which imparts specific chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in research and industry .
Eigenschaften
CAS-Nummer |
67049-83-6 |
|---|---|
Molekularformel |
C16H21ClN2O2 |
Molekulargewicht |
308.80 g/mol |
IUPAC-Name |
[2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C16H20N2O2.ClH/c1-17(2)11-14-13-8-6-5-7-12(13)9-10-15(14)20-16(19)18(3)4;/h5-10H,11H2,1-4H3;1H |
InChI-Schlüssel |
AEIZAROMHJVZGO-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)CC1=C(C=CC2=CC=CC=C21)OC(=O)N(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


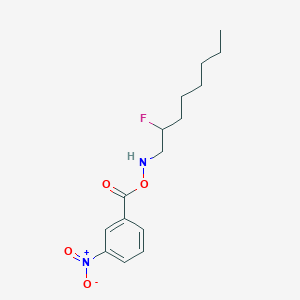
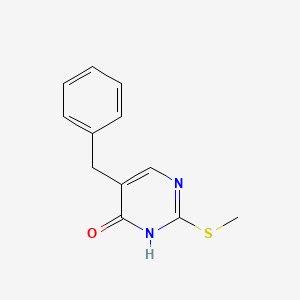
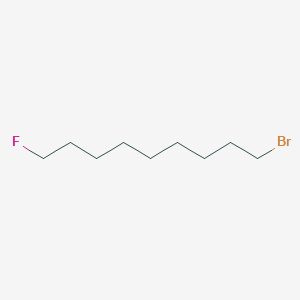


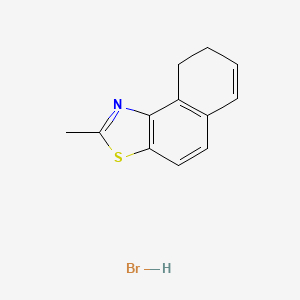

![8-Aminoimidazo[1,5-A]pyrazine-3-thiol](/img/structure/B13784902.png)
![1,1,1,5,7,7,7-Heptamethyl-3,3-bis[(trimethylsilyl)oxy]tetrasiloxane](/img/structure/B13784927.png)
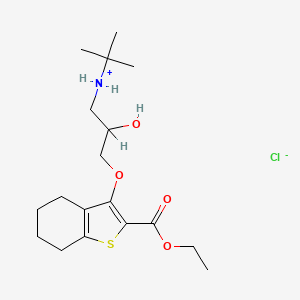
![6-methyl-4-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B13784943.png)
